

Application Notes and Protocols for Labeling Oligonucleotides with DiSulfo-Cy5 Alkyne TEA

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Compound of Interest

Compound Name: DiSulfo-Cy5 alkyne TEA

Cat. No.: B15598582

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Audience: Researchers, scientists, and drug development professionals.

Introduction:

This document provides a detailed protocol for the efficient labeling of azide-modified oligonucleotides with DiSulfo-Cy5 alkyne using a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) reaction, a cornerstone of click chemistry.[1][2] This method offers high specificity and reaction efficiency under mild, aqueous conditions, making it a robust tool for conjugating fluorescent dyes to oligonucleotides for various applications in molecular biology and diagnostics.[1][3][4] DiSulfo-Cy5 is a bright, water-soluble cyanine dye, and its labeling allows for sensitive detection of oligonucleotides in techniques such as fluorescence microscopy, FRET studies, and real-time PCR.[5][6] The protocol covers reagent preparation, the labeling reaction, and purification of the final product.

Quantitative Data Summary

The efficiency and speed of the copper-catalyzed click chemistry reaction make it a preferred method for oligonucleotide labeling. The following table summarizes key quantitative parameters associated with this protocol.

Parameter	Value	Notes
Reaction Time	30 minutes - 16 hours	Complete conversion is often observed within 4 hours. The reaction can be left overnight for convenience. [2] [7]
Reaction Temperature	Room Temperature	The reaction proceeds efficiently at ambient temperature. [7] [8]
pH Range	4 - 11	The click chemistry reaction is largely insensitive to pH, working well in a broad range. [1] A pH of 7.0 is commonly used. [8]
Oligonucleotide Concentration	20 - 200 μ M	The protocol is effective across a range of oligonucleotide concentrations. [4]
Dye to Oligonucleotide Ratio	1.5x molar excess of dye	A slight molar excess of the dye azide ensures efficient labeling of the alkyne-modified oligonucleotide. [4]
Expected Yield	Near Quantitative	With proper purification, near quantitative yields of the labeled oligonucleotide can be recovered. [2]

Experimental Protocols

Materials and Reagents

- Azide-modified oligonucleotide
- **DiSulfo-Cy5 alkyne TEA** (Triethylammonium salt)
- Copper(II) sulfate pentahydrate ($\text{CuSO}_4 \cdot 5\text{H}_2\text{O}$)

- Tris(benzyltriazolylmethyl)amine (TBTA)
- Sodium Ascorbate
- Dimethyl sulfoxide (DMSO)
- Triethylammonium acetate (TEAA) buffer (2M, pH 7.0)
- Nuclease-free water
- Reagents for purification (e.g., HPLC columns and buffers, or precipitation reagents)

Preparation of Stock Solutions

- Azide-Modified Oligonucleotide: Dissolve the oligonucleotide in nuclease-free water to a final concentration of 100-200 μ M.
- **DiSulfo-Cy5 Alkyne TEA**: Prepare a 10 mM stock solution in DMSO.
- Copper(II) Sulfate: Prepare a 10 mM stock solution in nuclease-free water.
- TBTA: Prepare a 10 mM stock solution in DMSO.
- Copper(II)-TBTA Complex (10 mM): Mix equal volumes of the 10 mM Copper(II) Sulfate and 10 mM TBTA stock solutions. This complex helps to stabilize the Cu(I) oxidation state and improve reaction efficiency.[\[2\]](#)[\[4\]](#)
- Sodium Ascorbate: Prepare a fresh 5 mM solution in nuclease-free water. This solution should be made fresh for each experiment as ascorbic acid is readily oxidized.[\[4\]](#)[\[7\]](#)
- 2M Triethylammonium Acetate Buffer (pH 7.0): Prepare by mixing triethylamine and acetic acid, and adjusting the pH to 7.0.[\[1\]](#)

Oligonucleotide Labeling Protocol

This protocol is based on a standard copper-catalyzed click chemistry reaction.[\[1\]](#)[\[4\]](#)[\[8\]](#)

- In a microcentrifuge tube, combine the following reagents in the order listed:

Reagent	Volume for 100 μ L reaction	Final Concentration
Azide-modified Oligonucleotide (100 μ M)	20 μ L	20 μ M
2M TEAA buffer, pH 7.0	10 μ L	0.2 M
DMSO	50 μ L	50% (v/v)
DiSulfo-Cy5 Alkyne TEA (10 mM in DMSO)	3 μ L	300 μ M (1.5x excess)

- Vortex the mixture thoroughly.
- Add 10 μ L of the freshly prepared 5 mM Sodium Ascorbate solution and vortex briefly.
- Degas the solution by bubbling an inert gas (e.g., argon or nitrogen) through the mixture for 30 seconds to remove oxygen, which can oxidize the Cu(I) catalyst.[\[4\]](#)[\[8\]](#)
- Add 5 μ L of the 10 mM Copper(II)-TBTA complex to initiate the reaction.
- Flush the tube with the inert gas again and cap it tightly.
- Vortex the reaction mixture thoroughly.
- Incubate at room temperature for 4-16 hours in the dark. The reaction is often complete within a few hours, but overnight incubation can be convenient.[\[7\]](#)

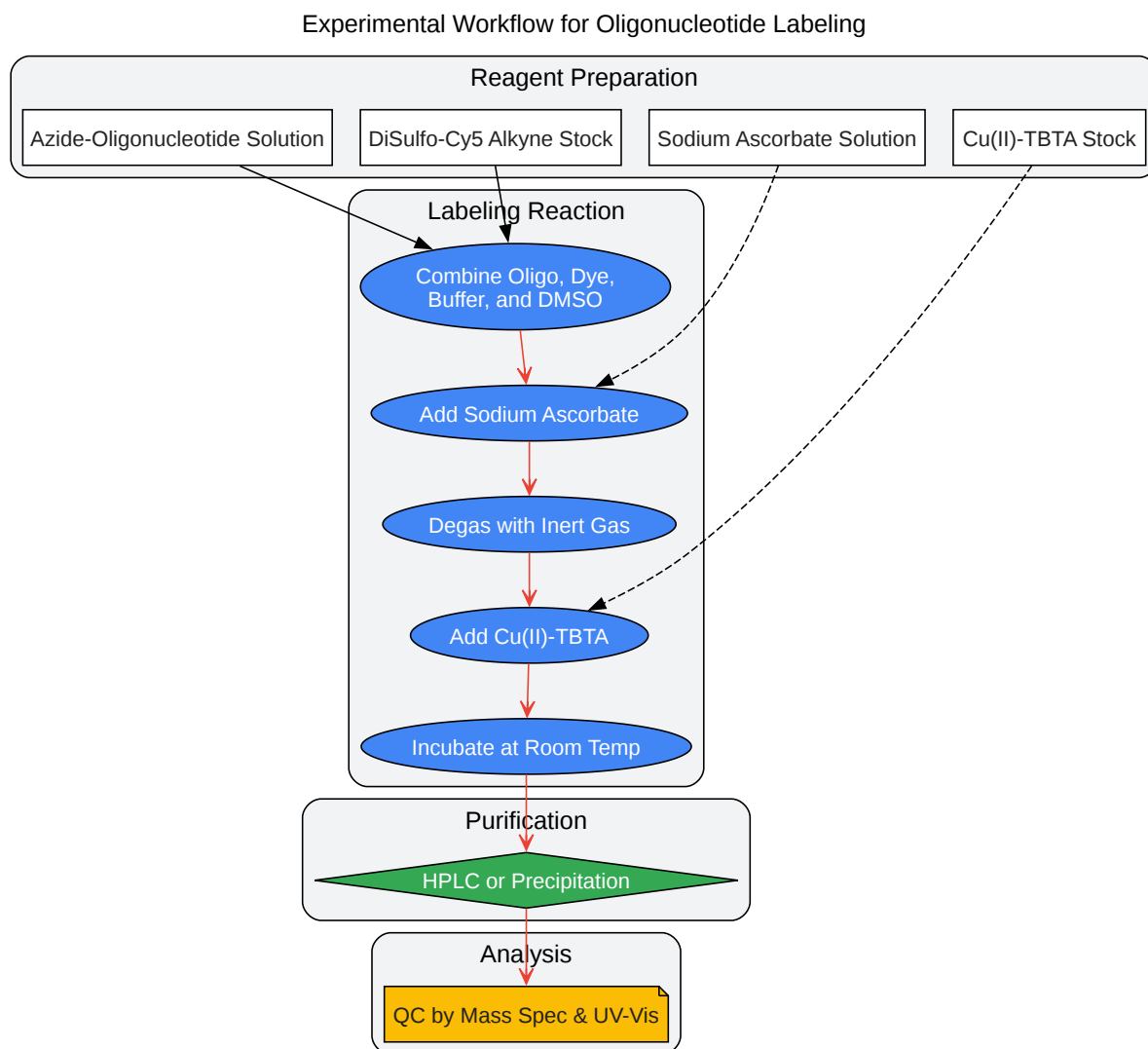
Purification of the Labeled Oligonucleotide

Purification is crucial to remove unreacted dye, catalyst, and other reaction components. High-performance liquid chromatography (HPLC) is the recommended method for obtaining a highly pure product.[\[9\]](#)

- Ion-Pair Reversed-Phase HPLC:
 - This is a common and effective method for purifying labeled oligonucleotides.[\[9\]](#)
 - A C18 column is typically used.

- A gradient of acetonitrile in a buffer such as triethylammonium acetate is used for elution.
- The labeled oligonucleotide will have a longer retention time than the unlabeled one due to the hydrophobicity of the dye.
- Ethanol or Acetone Precipitation:
 - This method can be used as a simpler, albeit less rigorous, purification step.^{[7][8]}
 - Add a 4-fold excess volume of acetone containing 3% lithium perchlorate to the reaction mixture.^[4]
 - Incubate at -20°C for 20 minutes to precipitate the oligonucleotide.
 - Centrifuge to pellet the labeled oligonucleotide.
 - Wash the pellet with acetone and dry.

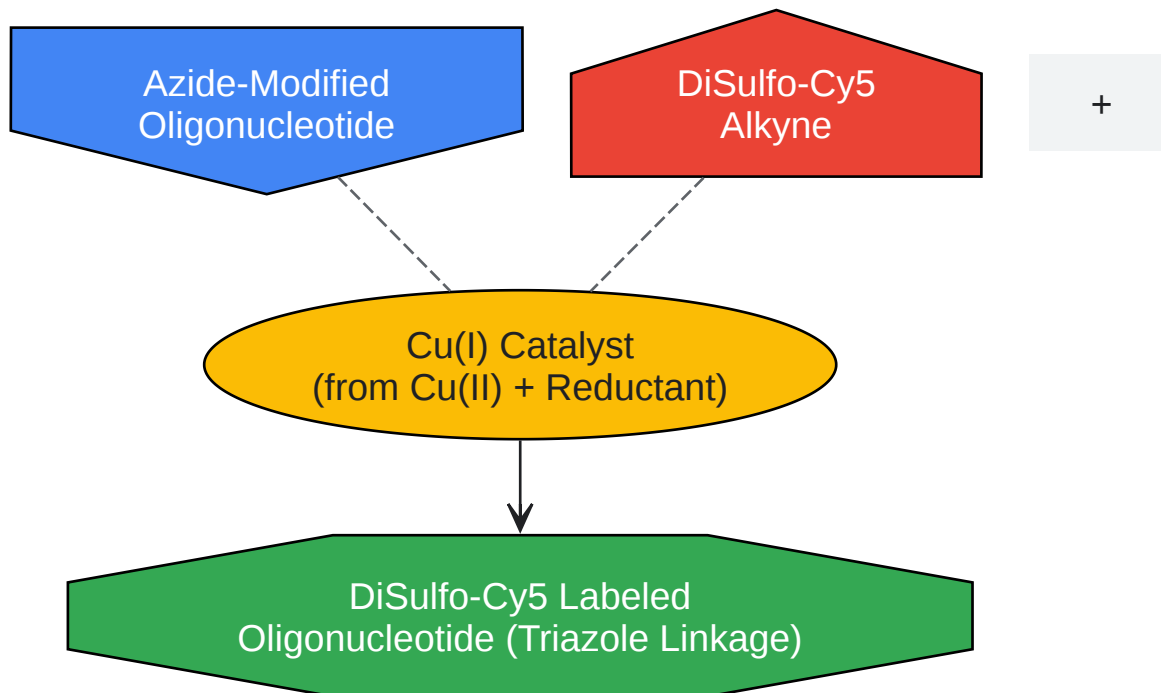
Visualizations



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Caption: Workflow for labeling oligonucleotides with DiSulfo-Cy5 alkyne.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)



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